molecular formula C8H10ClNO B1602840 2-Chloro-5-(ethoxymethyl)pyridine CAS No. 871829-50-4

2-Chloro-5-(ethoxymethyl)pyridine

Cat. No.: B1602840
CAS No.: 871829-50-4
M. Wt: 171.62 g/mol
InChI Key: KMFMFXDNNBZACB-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom and an ethoxymethyl group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.169 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Improvements : Research has focused on improving the synthesis of related chlorinated pyridines, demonstrating the importance of selective chlorination in organic synthesis. For instance, a study described the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, highlighting the utility of specific chlorinating reagents under mild conditions (Xia Liang, 2007).
  • Chemical Transformations : The reactivity of chloro- and methoxypyridines with various reagents has been studied, illustrating the potential for generating a wide range of derivatives. For example, lithiation studies of 2-chloro and 2-methoxypyridine provide insights into regioselectivity and reaction mechanisms critical for synthesizing complex molecules (P. Gros, S. Choppin, Y. Fort, 2003).

Material Science and Photophysical Applications

  • Liquid Crystalline Compounds : The development of pyridine-containing liquid crystalline materials showcases the application in material science, particularly for display technologies. A study on the novel synthesis of 5-substituted 2-(4-alkylphenyl)pyridines underlines this application (W. Chia, S. Shen, Hong‐Cheu Lin, 2001).
  • Photophysical Evaluation : Research on the photophysical properties of pyridine derivatives, such as their fluorescence quantum yields, contributes to understanding how these compounds can be used in optical materials and fluorescent markers (Masayori Hagimori, Yasuhisa Nishimura, Naoko Mizuyama, Yasuhiro Shigemitsu, 2019).

Pharmaceutical and Biological Research

  • Drug Synthesis and Evaluation : The synthesis of pyridine analogs and their evaluation for biological activities, including their potential as antibacterial agents, demonstrates the pharmaceutical applications of pyridine derivatives. Characterization and pharmacological evaluation studies offer insights into the medicinal chemistry of pyridine-based compounds (N. Patel, H. Patel, 2012).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H319, H332, H412, indicating that it is harmful if swallowed, causes serious eye irritation, harmful if inhaled, and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Properties

IUPAC Name

2-chloro-5-(ethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMFXDNNBZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597367
Record name 2-Chloro-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871829-50-4
Record name 2-Chloro-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-5-chloromethyl-pyridine (1 g, 6.2 mmol) was dissolved in 15 ml dry ethanol. After cooling in an ice bath NaH (248 mg 60%, 6.2 mmol) was added to this solution. The reaction was warmed to rt and stirred for 16 hours. After this time the reaction was quenched with 15 ml ice-water and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography using 5%-10% ethyl acetate in hexane to afford 400 mg of 2-Chloro-5-ethoxymethyl-pyridine (yield 37%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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